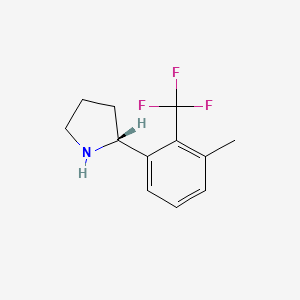
(R)-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the use of enantioselective catalytic reactions to ensure the desired chirality is achieved. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale catalytic processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions involving ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Methylphenyl)pyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
®-2-(2-Trifluoromethylphenyl)pyrrolidine: The position of the trifluoromethyl group affects its reactivity and interactions with molecular targets.
®-2-(3-Methyl-2-(trifluoromethyl)phenyl)piperidine: The piperidine ring provides different steric and electronic effects compared to the pyrrolidine ring
Uniqueness
®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine stands out due to the combination of the trifluoromethyl group and the chiral pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
(2R)-2-[3-methyl-2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-8-4-2-5-9(10-6-3-7-16-10)11(8)12(13,14)15/h2,4-5,10,16H,3,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
OQVGEPQDINYINI-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]2CCCN2)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


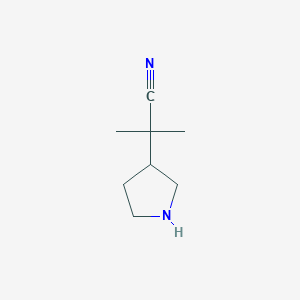

![rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13342559.png)
![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![6-Ethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13342564.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
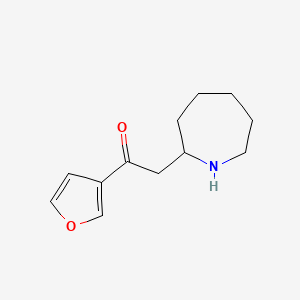
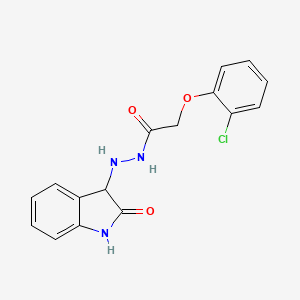
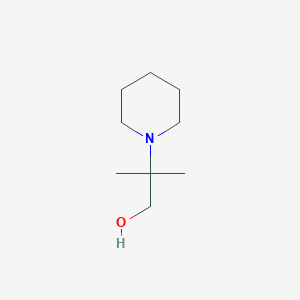
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
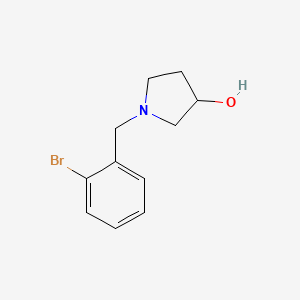
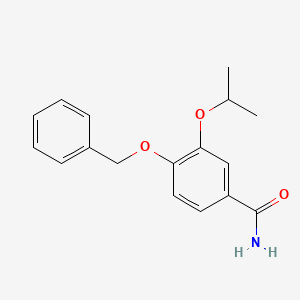
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)

